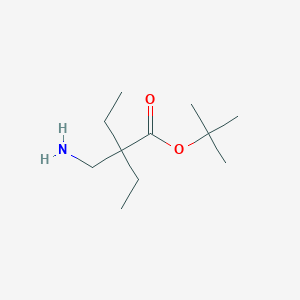

tert-Butyl 2-(aminomethyl)-2-ethylbutanoate

CAS No.: 150596-32-0

Cat. No.: VC3403196

Molecular Formula: C11H23NO2

Molecular Weight: 201.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 150596-32-0 |

|---|---|

| Molecular Formula | C11H23NO2 |

| Molecular Weight | 201.31 g/mol |

| IUPAC Name | tert-butyl 2-(aminomethyl)-2-ethylbutanoate |

| Standard InChI | InChI=1S/C11H23NO2/c1-6-11(7-2,8-12)9(13)14-10(3,4)5/h6-8,12H2,1-5H3 |

| Standard InChI Key | VMCLIKGCSSRTJK-UHFFFAOYSA-N |

| SMILES | CCC(CC)(CN)C(=O)OC(C)(C)C |

| Canonical SMILES | CCC(CC)(CN)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl 2-(aminomethyl)-2-ethylbutanoate is an organic compound characterized by its distinctive structural features. It contains a tert-butyl group attached to an ester moiety, with a quaternary carbon center at the 2-position bearing an aminomethyl group and ethyl substituents.

Chemical Identification Data

The compound is identified by the following chemical parameters:

Structural Features

The structure comprises several key elements:

-

A tert-butyl ester group that serves as a protecting group for the carboxylic acid functionality

-

A quaternary carbon at position 2 of the butanoate backbone

-

An aminomethyl (CH₂NH₂) group that provides a reactive amine functionality

-

Two ethyl substituents attached to the quaternary carbon center

Physical and Chemical Properties

Understanding the physical and chemical properties of tert-Butyl 2-(aminomethyl)-2-ethylbutanoate is essential for its characterization and application in various research contexts.

Physical Properties

The compound exhibits the following physical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 201.17233 |

| Physical State | Liquid (predicted) |

| Calculated Exact Mass | 187.157227 * |

*Note: The discrepancy between molecular weight values may be due to different calculation methods or related compound data.

Mass Spectrometry Data

Mass spectrometry provides valuable information for the identification and analysis of tert-Butyl 2-(aminomethyl)-2-ethylbutanoate. The predicted collision cross section (CCS) data for various adducts are presented below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 202.18016 | 150.0 |

| [M+Na]⁺ | 224.16210 | 157.1 |

| [M+NH₄]⁺ | 219.20670 | 155.9 |

| [M+K]⁺ | 240.13604 | 153.9 |

| [M-H]⁻ | 200.16560 | 147.7 |

| [M+Na-2H]⁻ | 222.14755 | 151.4 |

| [M]⁺ | 201.17233 | 150.1 |

| [M]⁻ | 201.17343 | 150.1 |

This collision cross section data is particularly useful for analytical purposes, especially in ion mobility mass spectrometry applications.

Synthesis Methods

The synthesis of tert-Butyl 2-(aminomethyl)-2-ethylbutanoate can be achieved through various synthetic approaches, each with specific reaction conditions and reagents.

General Synthetic Approaches

Two primary approaches are commonly employed for the synthesis of this compound:

-

Nucleophilic substitution reactions

-

Esterification reactions

Specific Synthetic Routes

A common synthetic pathway involves the reaction of tert-butyl 2-(bromomethyl)-2-ethylbutanoate with an amine source under basic conditions. This reaction typically occurs in organic solvents such as dichloromethane or tetrahydrofuran, with bases like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution process.

Alternatively, the compound can be synthesized through the esterification of 2-(aminomethyl)-2-ethylbutanoic acid with tert-butyl alcohol under appropriate conditions.

Industrial Production Methods

For industrial-scale production, continuous flow reactors may be employed to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactivity

tert-Butyl 2-(aminomethyl)-2-ethylbutanoate exhibits diverse chemical reactivity due to its functional groups, making it a versatile intermediate in organic synthesis.

Oxidation Reactions

The aminomethyl group can undergo oxidation to form corresponding imines or amides. Oxidizing agents such as potassium permanganate or chromium trioxide can be employed under acidic or basic conditions to facilitate these transformations.

Reduction Reactions

The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents such as ether or tetrahydrofuran. These reactions typically yield the corresponding alcohol derivatives.

Substitution Reactions

The aminomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds. These reactions commonly employ alkyl halides or sulfonates in the presence of bases like sodium hydride or potassium carbonate.

Hydrolysis

The tert-butyl ester group is susceptible to acid-catalyzed hydrolysis, which can be used to generate the free carboxylic acid form of the compound. This transformation is particularly useful in synthetic sequences where protecting group removal is required.

Applications in Research and Industry

tert-Butyl 2-(aminomethyl)-2-ethylbutanoate has several important applications across various fields of research and industry.

Synthetic Organic Chemistry

The compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its functional groups provide multiple points for chemical modification, making it useful in constructing more complex molecular architectures for various applications.

Pharmaceutical Research

In pharmaceutical research, tert-Butyl 2-(aminomethyl)-2-ethylbutanoate functions as a building block in the synthesis of biologically active compounds. The compound has been investigated for its potential in drug development owing to its versatile structure that can be modified to generate compounds with diverse pharmacological profiles.

Biochemical Studies

The compound has been utilized in biochemical studies examining enzyme-substrate interactions. Its structural features enable it to serve as a biochemical probe for investigating various biological processes and molecular mechanisms.

Biological Activity

While specific biological activity data for tert-Butyl 2-(aminomethyl)-2-ethylbutanoate is limited in the available literature, its structural features suggest potential for biological interactions.

Structural Features Contributing to Biological Activity

The biological activity potential of this compound is largely attributed to its key structural elements:

-

Aminomethyl Group: This functional group can form hydrogen bonds and electrostatic interactions with biological targets such as enzymes and receptors.

-

Ester Group: The ester can undergo hydrolysis in biological systems, potentially releasing an active aminomethyl moiety that may exert pharmacological effects.

-

Quaternary Carbon Center: The quaternary carbon provides a unique spatial arrangement of substituents that may influence binding specificity to biological targets.

Comparison with Structurally Related Compounds

Structurally related compounds often exhibit similar biological properties, though subtle structural differences can significantly impact activity profiles. Related compounds include:

-

tert-Butyl 2-(aminomethyl)-2-methylbutanoate

-

tert-Butyl 2-(aminomethyl)-2-propylbutanoate

-

tert-Butyl 2-(aminomethyl)-2-isobutylbutanoate

These analogues differ in the alkyl substitution pattern at the quaternary carbon, which can influence their biological activities and reactivity profiles.

Analytical Methods

Several analytical methods can be employed for the detection, quantification, and characterization of tert-Butyl 2-(aminomethyl)-2-ethylbutanoate.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is commonly used for the separation and quantification of tert-Butyl 2-(aminomethyl)-2-ethylbutanoate. The technique can be optimized by selecting appropriate column chemistry and mobile phase composition to achieve efficient separation from related compounds.

Mass Spectrometry

Mass spectrometry provides a sensitive method for detection and structural characterization. The predicted collision cross section data presented in Section 2.2 can aid in compound identification using ion mobility mass spectrometry .

Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can elucidate the structural features of tert-Butyl 2-(aminomethyl)-2-ethylbutanoate. Infrared (IR) spectroscopy can identify key functional groups such as the amine (NH₂) and ester carbonyl (C=O) moieties.

Current Research Trends

Research on tert-Butyl 2-(aminomethyl)-2-ethylbutanoate continues to evolve, with several areas of active investigation.

Synthetic Methodology Development

Researchers are exploring improved synthetic routes to tert-Butyl 2-(aminomethyl)-2-ethylbutanoate, focusing on enhancing yield, reducing reaction steps, and developing environmentally friendly approaches.

Medicinal Chemistry Applications

In medicinal chemistry, the compound is being investigated as a scaffold for developing novel therapeutic agents. Its functional groups provide versatile handles for structural modification and optimization of pharmacological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume